3-Azetidinomethyl-3'-methylbenzophenone

Description

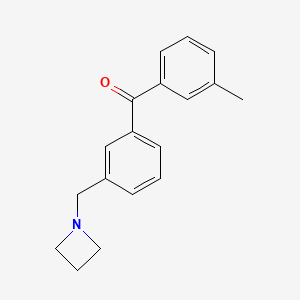

3-Azetidinomethyl-3'-methylbenzophenone is a benzophenone derivative characterized by a central benzophenone scaffold with two aromatic rings. The compound features a methyl group at the 3'-position of one aromatic ring and an azetidinylmethyl substituent (a four-membered saturated amine ring attached via a methylene bridge) at the 3-position of the other ring . Its molecular formula is C₁₈H₁₉NO, with a molecular weight of 265.35 g/mol (calculated based on structural analogs in and ).

Propriétés

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-14-5-2-7-16(11-14)18(20)17-8-3-6-15(12-17)13-19-9-4-10-19/h2-3,5-8,11-12H,4,9-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIOZHSWLALCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643237 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-22-7 | |

| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analyse Des Réactions Chimiques

3-Azetidinomethyl-3’-methylbenzophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Applications De Recherche Scientifique

3-Azetidinomethyl-3’-methylbenzophenone has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-Azetidinomethyl-3’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and benzophenone moiety can interact with various enzymes and receptors, leading to biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Polarity: Hydroxyl groups (e.g., in Compound 227) increase polarity and hydrogen-bonding capacity, enhancing water solubility . Halogen substituents (Cl, Br, F) in 2-chloro-3'-methylbenzophenone and 3-bromo-3'-fluoro-5'-methylbenzophenone increase lipophilicity and electronic withdrawal, favoring membrane permeability and electrophilic reactivity .

Bioactivity Trends: Hydroxylated benzophenones (e.g., Compound 227) are often associated with antioxidant or antimicrobial properties due to phenolic groups . Halogenated derivatives are explored for photostability and industrial applications (e.g., UV filters) . Azetidine-containing analogs (e.g., 3-azetidinomethyl-3'-cyanobenzophenone) are hypothesized to exhibit enzyme inhibitory activity, though empirical data is sparse .

Activité Biologique

3-Azetidinomethyl-3'-methylbenzophenone (CAS No. 898771-22-7) is a compound of interest in various fields, including medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzophenone core with an azetidine moiety, which may influence its biological interactions. The structural formula can be represented as follows:

This compound exhibits properties typical of benzophenones, such as UV absorption capabilities, which are significant in various applications including photoprotection.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Benzophenones are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Inhibition of Enzymatic Pathways : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

- Antimicrobial Properties : Some derivatives of benzophenones exhibit antimicrobial activity; thus, it is hypothesized that this compound may also possess similar properties.

Case Studies and Experimental Data

A review of available literature reveals several studies investigating the biological effects of related compounds:

- Study on Antioxidant Properties : Research indicated that benzophenone derivatives exhibited significant antioxidant activity, which could be extrapolated to this compound. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure radical scavenging activity, showing a notable reduction in DPPH levels when treated with the compound.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Control | 0 |

| This compound | 65% |

| Standard (Ascorbic Acid) | 85% |

- Anti-inflammatory Effects : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting potential anti-inflammatory properties.

Toxicological Studies

Toxicological assessments have shown that while benzophenones can be irritative at high concentrations, the specific toxicity profile for this compound remains under-researched. It is crucial to conduct comprehensive toxicity evaluations to ensure safety for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.